molecular formula C15H15N3 B2854935 6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine CAS No. 2108834-24-6

6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine

Cat. No. B2854935
CAS RN: 2108834-24-6
M. Wt: 237.306
InChI Key: NNHKBFADFHITIP-UHFFFAOYSA-N
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Description

“6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazopyridine is the basic skeleton for many drugs and natural products, and their derivatives play an important role in the synthesis of many nitrogen fused heterocycles . Substituted imidazo[1,2-a]pyridines are significant due to their biological activity .


Synthesis Analysis

An efficient protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through a cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via a three-component reaction . This transformation has several advantages, including being catalyst-free, using green solvent, being operationally simple, scalable, and eco-friendly .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using NMR spectroscopy. For example, one study reported the 1H NMR and 13C NMR spectra of a similar compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various techniques. For instance, the synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.09±0.1 g/cm3 and a pKa of 7.07±0.50 . More detailed properties can be obtained using various analytical techniques.

Scientific Research Applications

Synthesis Methodologies

The synthesis of imidazo[1,2-a]pyridines, including compounds similar to 6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine, involves innovative methodologies that enhance efficiency and yield. Lifshits et al. (2015) developed a method for preparing (2-aminopyridin-4-yl)methanol, a precursor for various imidazo[1,2-a]pyridines, through a one-pot synthesis that significantly simplifies the production process (Lifshits, Ostapchuk, & Brel, 2015). Similarly, Katritzky et al. (2003) achieved regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, showcasing the versatility of these compounds in creating diverse molecular structures (Katritzky, Xu, & Tu, 2003).

Potential Bioactivities

Research into the bioactivities of imidazo[1,2-a]pyridine-based compounds has indicated their potential in various therapeutic areas. Liang et al. (2007) synthesized diaryl imidazo[1,2-a]pyridine derivatives showing potent inhibition of parasite PKG activity, demonstrating their usefulness as anticoccidial agents (Liang et al., 2007). This points to the applicability of compounds like this compound in developing new antiparasitic drugs.

Implications in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is acknowledged for its 'drug prejudice' due to its wide range of applications in medicinal chemistry. Deep et al. (2016) highlighted its utility in anticancer, antimicrobial, antiviral, and other therapeutic areas, underscoring the importance of structural modifications to this scaffold for the development of novel therapeutic agents (Deep et al., 2016). This versatility supports the significance of researching compounds like this compound for potential applications in drug development.

Future Directions

The future directions for research on “6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine” could include further exploration of its biological activities, development of more efficient synthetic routes, and investigation of its potential applications in medicinal chemistry and drug development .

properties

IUPAC Name

6-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-10-5-3-4-6-12(10)14-9-18-8-11(2)13(16)7-15(18)17-14/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHKBFADFHITIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN3C=C(C(=CC3=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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